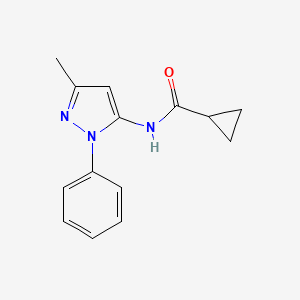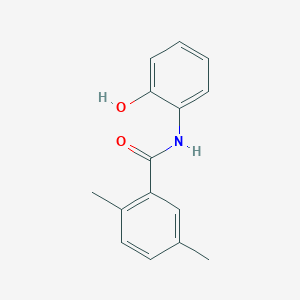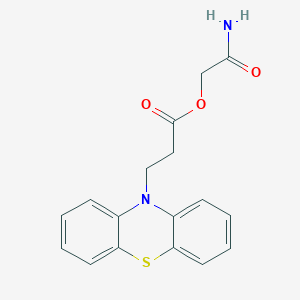
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a cyclopropane-containing compound that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is not fully understood. However, it is believed that N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide enhances the delivery of substances across the BBB by binding to a specific receptor, called the low-density lipoprotein receptor-related protein 1 (LRP1). This binding leads to the internalization of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide and the substance it is bound to into the cells lining the BBB.
Biochemical and Physiological Effects:
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to increase the uptake of glucose and amino acids in the brain. It has also been shown to increase the expression of various transporters, such as the glucose transporter GLUT1 and the amino acid transporter LAT1, in the cells lining the BBB. Furthermore, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been shown to be non-toxic and non-immunogenic. However, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has some limitations. It has a short half-life and is rapidly cleared from the body. Therefore, it may not be suitable for long-term studies. Additionally, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to have some off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in scientific research. One direction is the development of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide-based drugs for the treatment of neurological disorders. Another direction is the use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide as a tool to study the mechanisms of BBB transport. Additionally, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can be used to study the delivery of various substances, such as drugs and nanoparticles, across the BBB. Finally, the development of new N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide analogs with improved properties, such as longer half-life and reduced off-target effects, is another future direction.
Conclusion:
In conclusion, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a chemical compound that has been widely used in scientific research. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to enhance the delivery of various substances across the BBB and has various biochemical and physiological effects. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has several advantages for lab experiments but also has some limitations. There are several future directions for the use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide in scientific research, including the development of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide-based drugs and the study of BBB transport mechanisms.
Méthodes De Synthèse
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction, the product is purified by column chromatography to obtain pure N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been widely used in scientific research as a tool to study the blood-brain barrier (BBB). The BBB is a barrier that separates the brain from the blood and prevents the entry of many substances into the brain. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been shown to enhance the delivery of various substances, such as peptides and proteins, across the BBB. This property of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been utilized in the development of drugs for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-9-13(15-14(18)11-7-8-11)17(16-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAOBFLHDZNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)

![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)

![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
